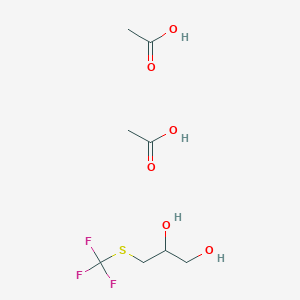
Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol: is an organic compound that features both acetic acid and a diol functional group. The presence of the trifluoromethylsulfanyl group adds unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with acetic acid and 3-(trifluoromethylsulfanyl)propane-1,2-diol.
Reaction Conditions: The reaction may involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming carbonyl-containing products.
Reduction: Reduction reactions may convert the diol to other functional groups.
Substitution: The trifluoromethylsulfanyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Isoquinolium bromochromate in aqueous acetic acid medium.
Reducing Agents: Common reducing agents like sodium borohydride.
Substitution Reagents: Halogenating agents for substitution reactions.
Major Products:
Oxidation Products: Carbonyl compounds.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a catalyst or a catalyst precursor in certain reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Biochemical Research: Studied for its interactions with biological molecules.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals and intermediates.
Mecanismo De Acción
The mechanism by which Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Propane-1,2-diol: A simpler diol without the trifluoromethylsulfanyl group.
Acetic acid: A basic carboxylic acid without additional functional groups.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar diol structures but different substituents.
Uniqueness: The presence of the trifluoromethylsulfanyl group in Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
84355-11-3 |
|---|---|
Fórmula molecular |
C8H15F3O6S |
Peso molecular |
296.26 g/mol |
Nombre IUPAC |
acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C4H7F3O2S.2C2H4O2/c5-4(6,7)10-2-3(9)1-8;2*1-2(3)4/h3,8-9H,1-2H2;2*1H3,(H,3,4) |
Clave InChI |
QPDIWIZBPWQOHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(C(CSC(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


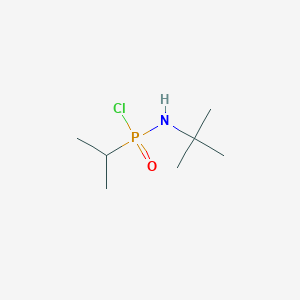
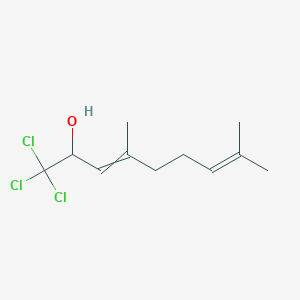
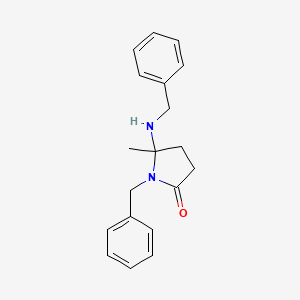
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
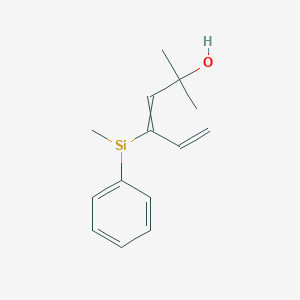
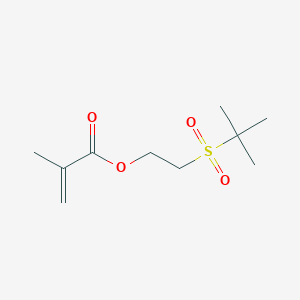
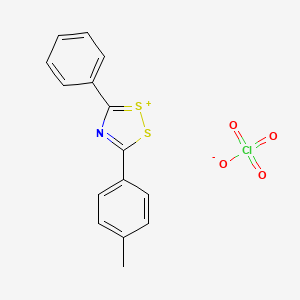
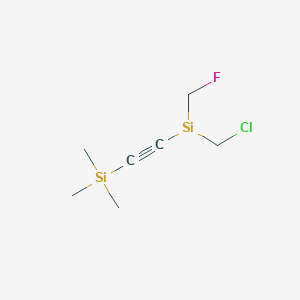
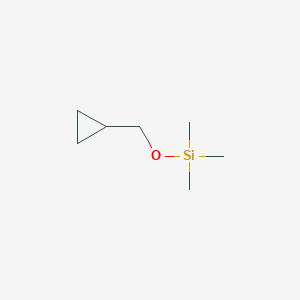
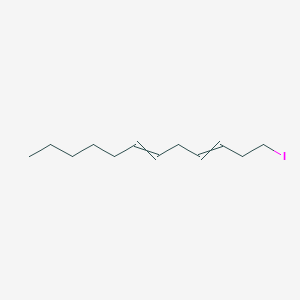
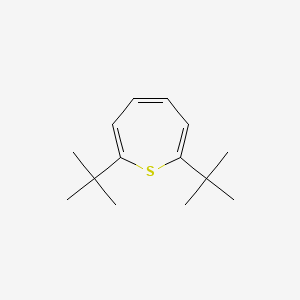
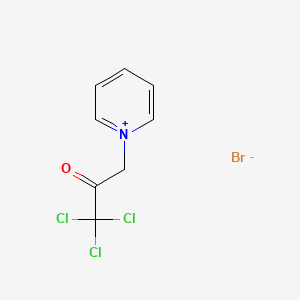
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
